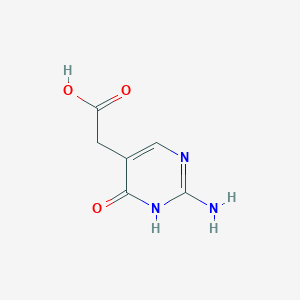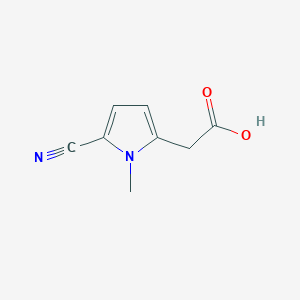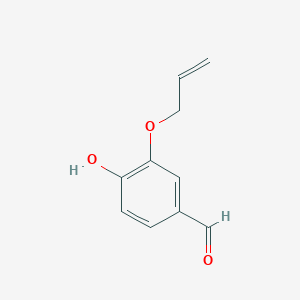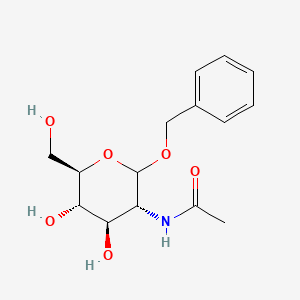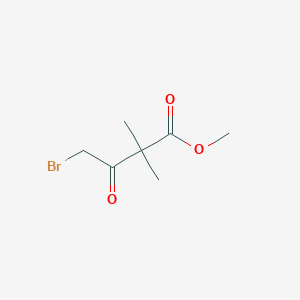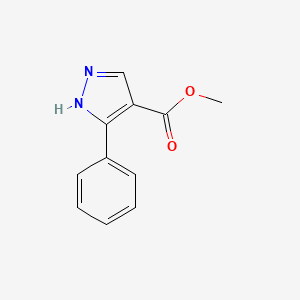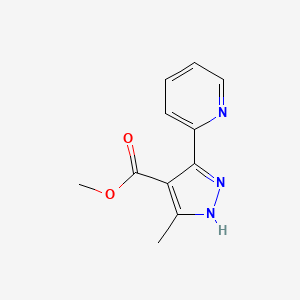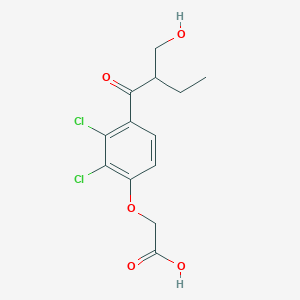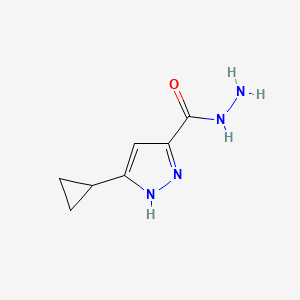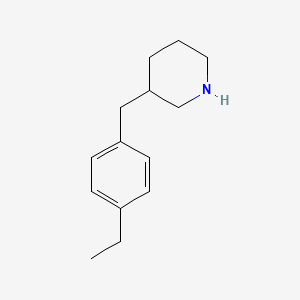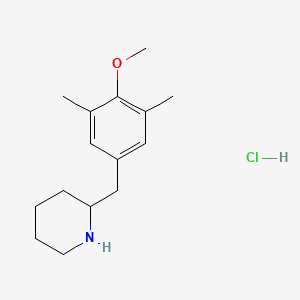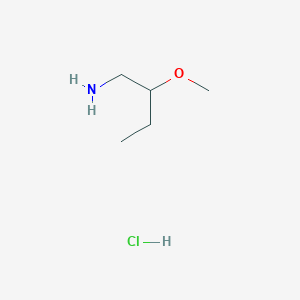
2-Methoxy-1-butanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1-butanamine hydrochloride is a chemical compound with the empirical formula C5H13NO . It is a solid in form .
Molecular Structure Analysis
The molecular weight of 2-Methoxy-1-butanamine hydrochloride is 103.16 g/mol . The SMILES string representation of the molecule is CCC(CN)OC , which indicates that the molecule consists of a butyl group (CCC) attached to an amine group (CN) and a methoxy group (OC).Physical And Chemical Properties Analysis
2-Methoxy-1-butanamine hydrochloride is a solid . The compound’s empirical formula is C5H13NO . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Applications De Recherche Scientifique
Neuroprotective Effects
- 2-Methoxy-1-butanamine hydrochloride derivatives have been studied for their neuroprotective effects in cerebral ischemia models. LY393615, a derivative, demonstrated significant protection against ischemia-induced brain injury in both global and focal cerebral ischemia models in rats and gerbils (Hicks, Ward, & O'Neill, 2000).
- Another study showed that N-(2-[bis (4-fluorophenyl)methoxy]ethyl)-1-butanamine hydrochloride (LY393613) reduced ischemic brain damage, mainly through the attenuation of glutamate release, without significantly changing cerebral blood flow (Bogaert, O'Neill, Moonen, Sarre, Smolders, Ebinger, & Michotte, 2001).
Pharmacological Profiles
- The pharmacological profile of certain 2-methoxy-1-butanamine hydrochloride derivatives, like R-96544, the active form of R-102444, was examined. R-96544 exhibited potent 5-HT2A receptor antagonistic properties and inhibited platelet aggregation, indicating its potential in cardiovascular treatments (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2002).
Antiarrhythmic and Hypotensive Properties
- New 2-methoxyphenylpiperazine derivatives of xanthone, related to 2-methoxy-1-butanamine hydrochloride, displayed significant antiarrhythmic and hypotensive activities. The derivatives also showed α1-adrenolytic properties, suggesting their potential for cardiovascular applications (Rapacz, Pytka, Sapa, Kubacka, Filipek, Szkaradek, & Marona, 2014).
Chemical Synthesis and Analysis
- Studies on the synthesis and characterization of derivatives and isomers of 2-methoxy-1-butanamine hydrochloride have contributed to a better understanding of its structure and potential applications. This includes methods for the preparation of specific derivatives and analytical techniques for their identification and quantification in various matrices (Patrick, Rogers, & Gorrell, 2002); (Awad, Maher, Deruiter, & Clark, 2011).
Metabonomic Studies
- Metabonomic studies involving 2-methoxy-1-butanamine hydrochloride, such as in the context of metformin hydrochloride treatment for type 2 diabetes mellitus, have provided insights into the biochemical changes and action mechanisms of such compounds (Huo, Cai, Lu, Sha, Yu, & Li, 2009).
Solvolysis Reactions
- Research on the solvolysis reactions involving 2-methoxy-1-butanamine hydrochloride derivatives has contributed to the understanding of chemical reaction mechanisms and pathways. Such studies provide insights into the steric and kinetic aspects of these reactions, beneficial for chemical synthesis and pharmaceutical applications (Jia, Ottosson, Zeng, & Thibblin, 2002).
Safety And Hazards
Propriétés
IUPAC Name |
2-methoxybutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-3-5(4-6)7-2;/h5H,3-4,6H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSZAKKDYBBCIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-butanamine hydrochloride | |
CAS RN |
1050509-60-8 |
Source


|
| Record name | (2-Methoxybutyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

